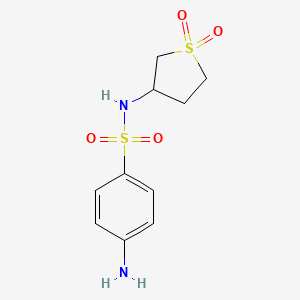

4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

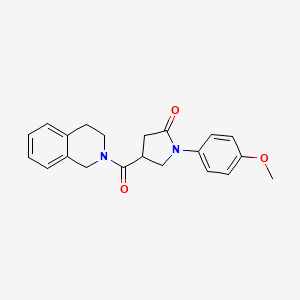

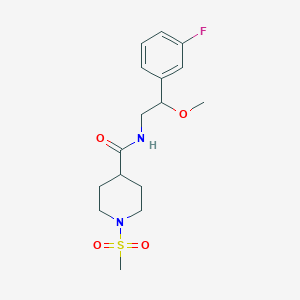

4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O4S2 and a molecular weight of 290.36 . It is used in proteomics research .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide, has been described in the literature . The process involves intramolecular cyclization rearrangement reactions .Molecular Structure Analysis

The molecular structure of 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide consists of a benzenesulfonamide core with a tetrahydrothienyl group attached to the nitrogen atom .Applications De Recherche Scientifique

Proteomics Research

Proteomics investigates the structure, function, and interactions of proteins within biological systems. Researchers use 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide as a tool to study protein-protein interactions, post-translational modifications, and protein expression patterns. Its ability to selectively bind to specific proteins or protein domains aids in identifying potential drug targets or diagnostic markers .

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are enzymes involved in maintaining acid-base balance and regulating bicarbonate levels in various tissues. 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide acts as a CA inhibitor, particularly targeting CA IX and XII isoforms. These isoforms are overexpressed in certain cancers, making this compound a potential candidate for cancer therapy .

Antibacterial Activity

Studies have explored the antibacterial properties of this compound. It exhibits inhibitory effects against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Researchers investigate its mechanism of action and potential applications in combating bacterial infections .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide shows promise as an anti-inflammatory agent. Researchers study its impact on inflammatory pathways, cytokine production, and immune responses. Understanding its anti-inflammatory mechanisms could lead to novel therapeutic strategies .

Metal Ion Chelation

The sulfonamide group in this compound can chelate metal ions. Researchers investigate its ability to bind to essential metal ions (such as zinc, copper, or iron) and its potential applications in metalloenzyme inhibition or metal-based drug design .

Neuroprotection

Emerging research suggests that 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide may have neuroprotective properties. It could potentially mitigate oxidative stress, inflammation, or excitotoxicity in neurodegenerative conditions. Further studies are needed to explore its neuroprotective mechanisms and therapeutic relevance .

These applications highlight the versatility and potential impact of 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide across different scientific domains. Researchers continue to explore its properties and applications, contributing to our understanding of its biological significance .

Propriétés

IUPAC Name |

4-amino-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S2/c11-8-1-3-10(4-2-8)18(15,16)12-9-5-6-17(13,14)7-9/h1-4,9,12H,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBJVZQUYGGPMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2775778.png)

![1-(prop-2-yn-1-yl)-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)piperidine-4-carboxamide](/img/structure/B2775780.png)

![N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2775790.png)

![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2775795.png)

![[2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methylamine, AldrichCPR](/img/structure/B2775796.png)